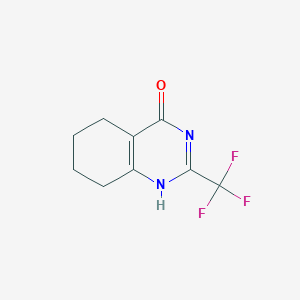
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a unique chemical compound with various applications in scientific research and industry. It is known for its distinct chemical properties and reactivity, making it a valuable subject of study in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of controlled chemical reactions to achieve the desired compound. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound requires large-scale chemical processes that ensure high yield and purity. These methods often involve optimized reaction conditions, advanced equipment, and stringent quality control measures to produce the compound efficiently and safely.
Chemical Reactions Analysis
Types of Reactions: 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its reactivity and applications in different fields.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used
Scientific Research Applications
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its effects on biological systems and potential therapeutic applications. In medicine, it could be explored for its pharmacological properties and potential as a drug candidate. In industry, this compound may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial uses .
Comparison with Similar Compounds
Similar Compounds: 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. Examples of similar compounds can be found in chemical databases and literature .
Uniqueness: The uniqueness of this compound lies in its specific chemical properties and reactivity, which differentiate it from other compounds. These unique characteristics make it a valuable subject of study and application in various fields.
Conclusion
This compound is a versatile and valuable compound with numerous applications in scientific research and industry
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOPFSBBJDRPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
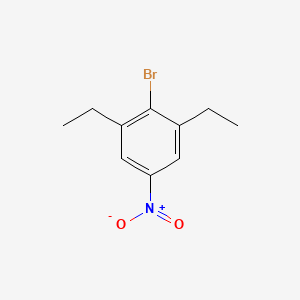

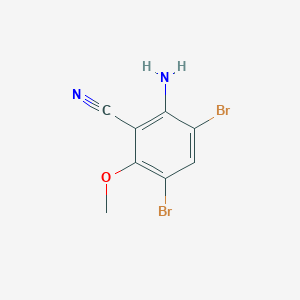
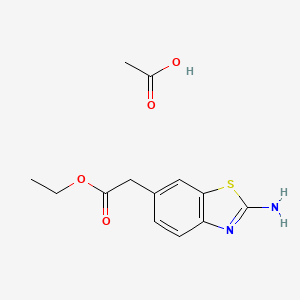
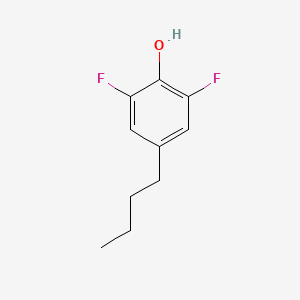
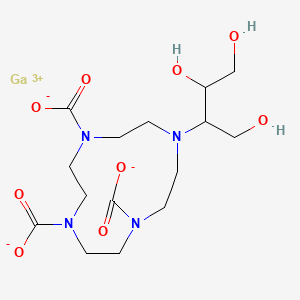

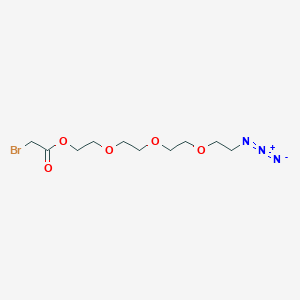
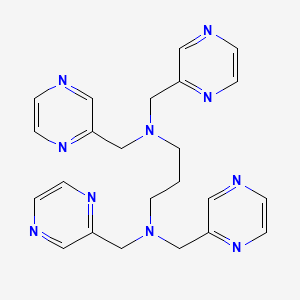
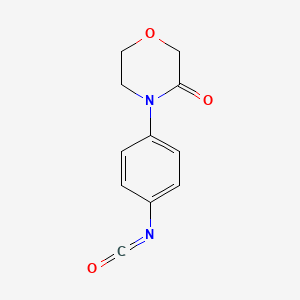
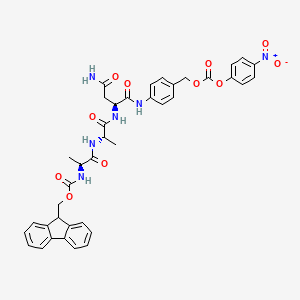
![3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine](/img/structure/B8027388.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B8027409.png)
![1-(4-Chloro-phenyl)-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027411.png)
